molecular formula C8H10N2O5S2 B5520466 N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine

N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine

Cat. No. B5520466
M. Wt: 278.3 g/mol
InChI Key: AWWKTCLRPBEGKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine" involves complex chemical reactions that ensure the correct incorporation of the sulfonyl group and the thiophene ring into the alanine backbone. For instance, the synthesis of amino acid derivatives like N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine demonstrates the intricacies of introducing functional groups into amino acid structures, offering insights into potential synthetic pathways for our compound of interest (Inman, Highet, Kolodny, & Robey, 1991).

Molecular Structure Analysis

The molecular structure of compounds containing sulfonyl groups and amino acids is characterized by specific conformations and interactions. An example of this is seen in the study of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine, where X-ray crystallography revealed the molecule's conformation and the significance of the sulfonyl bond's stability compared to the aminoacyl bond (Ueda et al., 1991). This highlights the importance of the sulfonyl group in determining the structural attributes of such molecules.

Chemical Reactions and Properties

The chemical reactivity of "N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine" can be anticipated by studying similar sulfonyl-amino compounds. Aryl(sulfonyl)amino groups have been demonstrated as good leaving groups in intramolecular substitution reactions, indicating potential reactivity paths for our compound (Kato et al., 2010).

Physical Properties Analysis

The physical properties of amino acid derivatives are significantly influenced by their molecular structure. For example, the synthesis and characterization of peptides containing sulfonamide transition-state isosteres shed light on the impact of molecular configuration on properties such as solubility and stability (Moree, Schouten, Kroon, & Liskamp, 2009).

Chemical Properties Analysis

Understanding the chemical properties of "N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine" involves exploring the behavior of similar molecules in chemical environments. The study on protease inhibitors incorporating sulfonylated N-4-nitrobenzyl-β-alanine hydroxamate moieties provides insights into how sulfonyl and amino groups interact with enzymes and other molecules, offering a glimpse into the compound's potential chemical properties and interactions (Scozzafava, Ilies, Manole, & Supuran, 2000).

Safety and Hazards

The safety data sheet for a similar compound, L-Alanine, suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It also suggests that it should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-[(5-carbamoylthiophen-3-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S2/c1-4(8(12)13)10-17(14,15)5-2-6(7(9)11)16-3-5/h2-4,10H,1H3,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWKTCLRPBEGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CSC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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